Pleiadene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
206-92-8 |
|---|---|
Molecular Formula |
C18H12 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
pleiadene |
InChI |
InChI=1S/C18H12/c1-2-6-15-12-17-10-4-8-13-7-3-9-16(18(13)17)11-14(15)5-1/h1-12H |
InChI Key |
DIJNSQQKNIVDPV-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=CC=CC4=C3C(=CC=C4)C=C2C=C1 |
Canonical SMILES |
C1=CC2=CC3=CC=CC4=C3C(=CC=C4)C=C2C=C1 |
Other CAS No. |
206-92-8 |
Origin of Product |
United States |
Synthetic Strategies for Pleiadene and Analogues
Indirect Generation and Trapping Methodologies
Due to the potential instability of the pleiadene core, indirect generation methods coupled with trapping techniques are frequently employed.
Photochemical Ring Opening of Cyclobutene (B1205218) Precursors
One approach to generating this compound involves the photochemical ring opening of specific cyclobutene precursors. This compound and methylpleiadenes have been prepared by the photochemical ring opening of 6b,10b-dihydrobenzo[j]cyclobut[a]acenaphthylene and its methyl derivatives in a rigid glass matrix at 77 K. researchgate.net These precursors were synthesized through the addition of benzyne (B1209423) and methylbenzynes to acenaphthylene (B141429) and methylacenaphthylenes. researchgate.net The photochemical disrotatory electrocyclic ring opening of a cyclobutene precursor has been described as a method for the synthesis of this compound. miami.edu This ring opening is reported to proceed smoothly. miami.edu DDQ has been utilized to generate and trap this compound as a Diels-Alder adduct. dss.go.th
Synthesis of Stable this compound Derivatives and Analogues
To overcome the potential reactivity of this compound, synthetic efforts have focused on creating stable derivatives and analogues, often by modifying the core structure or introducing stabilizing substituents.
Design Principles for Enhancing Kinetic Stability
Enhancing the kinetic stability of polycyclic aromatic hydrocarbons like this compound often involves strategies such as extending π-conjugation or introducing sterically bulky groups at reactive sites. mpg.denih.govd-nb.info The introduction of sterically bulky side groups at the most reactive sites can contribute to kinetic stabilization. nih.govd-nb.info
Introduction of Bridged Systems (e.g., Naphthopleiadenes)
The introduction of bridged systems is a significant strategy for synthesizing stable this compound analogues. Naphthopleiadenes, which are triptycene-like structures, represent such bridged systems. researchgate.netresearchgate.netrsc.orgrsc.orgchemrxiv.org These compounds feature a bridged bicyclic framework where the planes of a benzene (B151609) ring and two naphthalene (B1677914) units are fixed at an angle of approximately 120° relative to each other. researchgate.netresearchgate.netrsc.orgchemrxiv.org A rapid and efficient method for preparing triptycene-like 1,6,2',7'-tetrahydroxynaphthothis compound directly from 2,7-dihydroxynaphthalene (B41206) and phthalaldehyde has been reported. researchgate.netresearchgate.netrsc.orgchemrxiv.orgchemrxiv.org This method utilizes low-cost precursors and undemanding reaction conditions, allowing for multigram synthesis and isolation by simple filtration. researchgate.netchemrxiv.orgchemrxiv.org Variations using different aromatic 1,2-dialdehydes and 2,7-disubstituted naphthalenes also yield similar triptycene-like products. researchgate.netresearchgate.netchemrxiv.org 1,6,2',7'-tetrahydroxynaphthothis compound has been shown to be a useful precursor for synthesizing the parent naphthothis compound hydrocarbon. researchgate.netrsc.org
Catalytic Asymmetric Synthesis Approaches
Catalytic asymmetric synthesis approaches have been explored for the synthesis of this compound derivatives. A straightforward one-step protocol has been developed for the transformation of helically shaped thia easychem.orghelicenes into bowl-shaped this compound derivatives with complete helical-to-point chirality transfer and without erosion of enantiopurity. uni-goettingen.denih.govresearchgate.net This method involves the annulation between the two arms of the thia easychem.orghelicenes upon treatment with acid. uni-goettingen.deresearchgate.net
Advanced Synthetic Protocols
Advanced synthetic strategies for this compound and its analogues encompass a range of methodologies, including those that leverage specific reaction conditions and catalytic systems to control the outcome of the synthesis.
Mechanochemical Approaches
Mechanochemistry, which involves using mechanical force to induce chemical reactions, has emerged as a method in organic synthesis. While direct mechanochemical synthesis of the this compound core is not extensively detailed in the provided search results, related studies on the mechanochemical synthesis of perimidine derivatives, which share some structural features with fused polycyclic systems, indicate the potential of this approach for constructing complex ring systems. A scalable mechanochemical method has been developed for the synthesis of perimidine derivatives using a recyclable carbon sulfonic acid catalyst under metal-free conditions. This method allows for cyclo-condensation reactions of 1,8-diaminonaphthalene (B57835) with various aldehydes via a grind-stone technique, yielding substituted perimidines in high yields and short reaction times. dntb.gov.uaresearchgate.net This suggests that mechanochemical methods could potentially be explored for the synthesis of this compound or its precursors, offering advantages such as solvent-free conditions and high yields. dntb.gov.ua
Regio- and Stereoselective Cycloadditions
Cycloaddition reactions, particularly those exhibiting high regio- and stereoselectivity, are powerful tools in the synthesis of cyclic and polycyclic compounds. The construction of the this compound framework can involve cycloaddition strategies. For instance, the photochemical synthesis of matrix-isolated this compound has been reported, involving a reaction that is formally described as a forbidden thermal concerted (4+4) cycloaddition. acs.org
More recently, enantioselective synthetic approaches utilizing metal catalysis have been developed for the synthesis of related bowl-shaped this compound derivatives. An enantioselective Au-catalyzed intramolecular alkyne hydroarylation reaction has been employed to synthesize helically shaped compounds, which can subsequently be transformed into bowl-shaped this compound derivatives. researchgate.netnih.gov This process allows for the assembly of these structures with high enantioselectivity. researchgate.netnih.gov The diene character of certain intermediates can also be exploited in [4+2] cycloaddition reactions to generate complex polycyclic structures. chemrxiv.orgacs.org While the direct application to the this compound core is not explicitly detailed in all contexts, these examples highlight the importance of controlled cycloaddition reactions in constructing fused ring systems relevant to this compound chemistry.
Interactive Data Table: Examples of Synthetic Approaches
| Synthetic Approach | Key Reaction Type | Catalyst/Conditions | Selectivity Achieved | Relevant Product/Intermediate (if mentioned) | Source |
| Perimidine Synthesis (Mechanochemical) | Cyclo-condensation | Carbon sulfonic acid (metal-free), grinding | High yields (95-99%) | Substituted perimidines | dntb.gov.uaresearchgate.net |
| This compound Synthesis | Photochemical (formal 4+4) | UV irradiation, matrix isolation | Not specified for selectivity | This compound | acs.org |
| Bowl-shaped this compound Derivatives | Au-catalyzed alkyne hydroarylation | Au catalyst with chiral ligands | High enantioselectivity | Bowl-shaped this compound derivatives | researchgate.netnih.gov |
| Azabicyclic o-Quinodimethanes | [4+2] Cycloaddition | Thermal (e.g., in dioxane) | High endo:exo selectivity | Bridged azabicycles | chemrxiv.org |
Electronic Structure and Aromaticity Considerations
Diradicaloid Character and Open-Shell Nature
Singlet-Triplet Energy Gaps
The energy difference between the lowest singlet (S0) and triplet (T1) electronic states (ΔES-T) is a key indicator of diradical character. For true diradicals, this gap is close to zero or can even be negative, leading to a triplet ground state. In pleiadene-like molecules, the singlet-triplet splitting is generally small.
Computational studies on a series of azulene-like molecules, which share structural similarities with this compound, have shown that for systems with three or more hexagons, the singlet-triplet splitting is quite small researchgate.net. In some larger members of this series, the triplet state is even predicted to be the ground state, making them triplet diradicals researchgate.net. The precise singlet-triplet energy gap is sensitive to the specific molecular structure and the computational method employed.
| Molecule/System | Computational Method | Singlet-Triplet Energy Gap (ΔES-T) | Reference |
|---|---|---|---|
| This compound-like molecules (with ≥3 hexagons) | B3LYP | Small | researchgate.net |
| Higher members of azulene-like series (with ≥6 hexagons) | CASSCF | Negative (Triplet ground state) | researchgate.net |
Relationship to Clar's Sextets and Resonance Energy
Clar's sextet rule provides a qualitative framework for understanding the aromaticity and stability of polycyclic aromatic hydrocarbons. The rule posits that the resonance structure with the maximum number of disjoint aromatic π-sextets (benzenoid rings with six delocalized π-electrons) is the most significant contributor to the electronic structure.
For diradicaloids like this compound, the formation of an open-shell diradical structure can sometimes lead to an increase in the number of Clar's sextets, which provides additional aromatic stabilization. This gain in resonance energy can partially or fully compensate for the energy required to break a π-bond and form two radical centers. Therefore, the diradical character in these systems is intricately linked to the aromatic stabilization gained in the open-shell form. The difference in aromaticity between the singlet and triplet electronic states can influence which state is lower in energy. A more pronounced aromatic character in the triplet state can compensate for the instability arising from the presence of unpaired electrons, potentially leading to a triplet ground state in some this compound-like systems researchgate.net.
Computational Elucidation of Electronic States
The complex electronic structure of this compound, with its near-degeneracy of frontier orbitals and significant diradical character, necessitates the use of advanced computational chemistry methods for an accurate description of its electronic states.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. For open-shell systems like this compound, unrestricted DFT methods, such as unrestricted B3LYP, are often employed. These methods use different sets of orbitals for spin-up and spin-down electrons, allowing for the description of unpaired electrons.
DFT calculations have been instrumental in investigating the singlet-triplet energy gaps and geometries of this compound-like molecules researchgate.net. For example, studies on a series of azulene-like molecules using the unrestricted symmetry-broken B3LYP method have been performed to understand the trend in singlet-triplet splitting with increasing molecular size researchgate.net.
Multireference Quantum Mechanical Methods (e.g., CASSCF, CASPT2)
For molecules with significant diradical character, single-reference methods like standard DFT can sometimes be inadequate. Multireference methods, which can describe electronic states that are a mixture of multiple electronic configurations, are often necessary for a more accurate picture.
The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful multireference approach that provides a good qualitative description of the electronic structure of molecules with strong static correlation, such as diradicaloids. In CASSCF, a subset of electrons and orbitals (the active space) is treated with a full configuration interaction calculation. For this compound-like systems, CASSCF calculations have been used to investigate their diradical character and to determine the nature of their ground and excited states researchgate.net.
To account for dynamic electron correlation, which is not fully captured by CASSCF, second-order perturbation theory is often applied to the CASSCF wavefunction. This approach, known as CASPT2 (Complete Active Space Second-Order Perturbation Theory), provides more quantitative accuracy for energies and properties. The combined CASSCF/NEVPT2 (a similar second-order perturbation theory method) approach has been applied to study the electronic structure of this compound-like molecules researchgate.net.
Analysis of Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the electronic properties and reactivity of a molecule. In diradicaloids like this compound, the HOMO-LUMO gap is typically small, which is consistent with their open-shell nature and small singlet-triplet energy gaps.
Computational studies provide valuable insights into the energies and spatial distributions of these orbitals. For a series of benzannelated pleiadenes, the HOMO-LUMO gaps have been calculated at the B3LYP/6-311G level of theory researchgate.net.
| Molecule/System | Computational Method | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|
| Benzannelated Pleiadenes | B3LYP/6-311G | Data varies with structure | researchgate.net |
The analysis of the HOMO and LUMO provides a simplified picture of the electronic transitions and chemical reactivity. The small energy gap between these orbitals in this compound is a key feature of its diradicaloid character.
Aromaticity/Antiaromaticity Assessment
The unique structure of this compound, featuring both six-membered and a five-membered ring, suggests a varied landscape of local aromaticity. The fusion of these rings can lead to significant electronic communication and delocalization, or conversely, to the localization of π-electrons, resulting in regions of varying aromatic or even antiaromatic character.
NICS is a widely used magnetic criterion for quantifying aromaticity. It is based on the principle that an external magnetic field induces a diatropic ring current in aromatic systems (leading to magnetic shielding, i.e., negative NICS values) and a paratropic ring current in antiaromatic systems (leading to magnetic deshielding, i.e., positive NICS values). NICS values are typically calculated at the geometric center of a ring (NICS(0)) and at a point 1 Å above the ring center (NICS(1)), the latter being more indicative of the π-electron contribution to aromaticity.
For this compound, NICS calculations would be performed for each of its constituent rings: the two six-membered rings of the naphthalene (B1677914) moiety (let's denote them as Ring A and Ring B) and the five-membered ring (Ring C). The expected results would shed light on the degree of aromaticity or antiaromaticity within each ring.
Detailed Research Findings:
A comprehensive computational study would involve geometry optimization of the this compound molecule followed by NICS calculations at a suitable level of theory (e.g., B3LYP/6-311+G**). The calculated NICS(0) and NICS(1) values would provide a quantitative measure of the magnetic shielding at the center of each ring.
Ring A and B (Six-membered rings): It is anticipated that the benzene (B151609) rings of the naphthalene core would exhibit negative NICS values, indicative of aromatic character. However, the fusion of the five-membered ring might cause a perturbation in the π-electron system, leading to NICS values that differ from those of isolated naphthalene.
Ring C (Five-membered ring): The electronic character of the five-membered ring is of particular interest. Depending on the extent of π-electron delocalization from the naphthalene system, this ring could exhibit aromatic, non-aromatic, or even antiaromatic character. Its NICS value would be a critical determinant of its electronic nature.
Illustrative Data Table for NICS Analysis of this compound:
| Ring Identifier | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity/Antiaromaticity Character |
| Ring A | Value | Value | Interpretation |
| Ring B | Value | Value | Interpretation |
| Ring C | Value | Value | Interpretation |
Note: The values in this table are placeholders and would need to be populated by actual quantum chemical calculations.
The HOMA index is a geometry-based measure of aromaticity. It evaluates the degree of bond length equalization within a ring, a key characteristic of aromatic systems. HOMA values range from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system with alternating single and double bonds. Negative values can indicate antiaromatic character. The HOMA index is calculated from the experimental or computationally determined bond lengths of the molecule.
For this compound, HOMA analysis would provide a complementary perspective to the NICS results, focusing on the structural consequences of π-electron delocalization.
Detailed Research Findings:
A HOMA analysis of this compound would require the precise bond lengths of each C-C bond within the three rings, obtained from a high-level computational optimization. The HOMA index for each ring would then be calculated using the standard formula.
Ring A and B (Six-membered rings): The HOMA values for these rings are expected to be positive and close to 1, confirming their aromatic character. Deviations from the ideal value for benzene would indicate the influence of the fused five-membered ring on their geometry.
Ring C (Five-membered ring): The HOMA value for the five-membered ring would be particularly insightful. A value close to 1 would suggest significant aromatic character, while a value near 0 would imply a non-aromatic nature with localized bonds. A negative HOMA value would be a strong indicator of antiaromaticity.
Illustrative Data Table for HOMA Analysis of this compound:
| Ring Identifier | HOMA Index | Geometric Aromaticity |
| Ring A | Value | Interpretation |
| Ring B | Value | Interpretation |
| Ring C | Value | Interpretation |
Note: The values in this table are placeholders and await determination from computational studies.
Reactivity and Reaction Mechanisms
Dimerization Pathways of Unstable Pleiadenes
Specific research on the dimerization pathways of unstable Pleiadenes, including Diels-Alder self-condensation and thermal analysis of dimer interconversion, was not found in the available literature.
Diels-Alder Self-Condensation
Information regarding the Diels-Alder self-condensation of Pleiadene is not available in the surveyed scientific literature.
Thermal Analysis of Dimer Interconversion
Details concerning the thermal analysis of this compound dimer interconversion could not be located in the reviewed sources.
Cycloaddition Reactions with Dienophiles
Specific studies on the cycloaddition reactions of this compound with various dienophiles, both intermolecularly and intramolecularly, are not detailed in the available research.
Intermolecular Cycloadditions
The scientific literature surveyed does not provide specific examples or data on the intermolecular cycloaddition reactions of this compound.
Intramolecular Cycloadditions
Information on intramolecular cycloaddition reactions involving this compound derivatives is not present in the reviewed literature.
Photoreactions and Electrocyclic Transformations
A notable aspect of this compound chemistry involves its electrocyclic reactions, particularly those that are considered forbidden under the Woodward-Hoffmann rules. nih.govrsc.org
One significant example is the thermal disrotatory cyclization of 7,12-dimethylthis compound. nih.govrsc.org This transformation is a Woodward-Hoffmann forbidden reaction that can occur due to the geometric constraints imposed by the molecular structure. nih.govrsc.org Computational studies indicate that the resulting product is significantly more stable than the reactant, providing the thermodynamic driving force for this otherwise forbidden pathway. nih.govrsc.org Specifically, calculations show the product to be 52.9 kcal/mol more stable than the starting material. nih.govrsc.org This particular reaction of a this compound derivative, originally studied by Josef Michl, serves as a key example of how geometric constraints can compel a molecule to undergo a cyclization that defies conventional pericyclic selection rules. nih.govrsc.org
Electrocyclic reactions are a class of pericyclic rearrangements where a pi bond is converted into a sigma bond, leading to the formation of a ring, or the reverse process. wikipedia.orgmsu.edu The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, which predict the outcome based on the number of pi electrons and whether the reaction is initiated by heat (thermal) or light (photochemical). wikipedia.orgmsu.edu For a given system, thermal and photochemical reactions typically proceed with opposite stereospecificity (conrotatory vs. disrotatory). wikipedia.org The study of molecules like 7,12-dimethylthis compound provides deeper insight into the nuances of these rules and the factors that can lead to exceptions. nih.govrsc.org
Woodward-Hoffmann Rules and Orbital Symmetry
The Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry, are a cornerstone for predicting the outcomes of pericyclic reactions, such as electrocyclizations. nih.govnih.govmdpi.comnih.gov These rules classify reactions as either "allowed" or "forbidden" based on the symmetry of the molecular orbitals involved. An allowed reaction proceeds with a relatively low activation barrier, as the orbitals of the reactant correlate smoothly with those of the product. nih.gov Conversely, a forbidden reaction faces a significant symmetry-imposed energy barrier. nih.govmdpi.com
A notable example that tests the limits of these rules is the thermal electrocyclization of 7,12-dimethylthis compound. This reaction represents a 14π-electron system. According to the Woodward-Hoffmann rules for thermal reactions, a system with 4n+2 π electrons (where n=3) should undergo a disrotatory cyclization. However, due to the rigid, geometrically constrained structure of the this compound framework, the molecule is forced to undergo a disrotatory ring closure. This specific transformation, studied by Josef Michl, is formally classified as a Woodward-Hoffmann forbidden reaction. nih.govnih.gov Despite being "forbidden," the reaction does proceed, albeit under conditions where geometric constraints make the "allowed" conrotatory pathway inaccessible. This highlights that while the symmetry-imposed barrier is significant, it is not insurmountable when other factors, such as molecular strain, come into play. nih.govnih.govmdpi.com Computational studies have shown that the product of this forbidden cyclization is considerably more stable than the reactant, providing a thermodynamic driving force for the reaction. nih.govnih.gov
Photochemical Generation of this compound Intermediates
The study of photochemical reactions provides insight into the generation of high-energy, short-lived reactive intermediates. wikipedia.org However, specific research detailing the photochemical generation of this compound intermediates from this compound or its immediate precursors, such as dihydrothis compound derivatives, is not extensively available in the current body of scientific literature. General principles of photochemistry on polycyclic aromatic hydrocarbons suggest that irradiation can lead to photo-oxidation products, but specific intermediates for the this compound system have not been characterized.
Dehydrogenation and Cyclization Reactions
Dehydrogenation of this compound precursors, particularly 7,12-dihydrothis compound (B15395933), is a key method for accessing the this compound system and its derivatives. These reactions, often employing high-potential quinones, can lead to simple dehydrogenation or more complex dehydrogenative cyclizations, depending on the substitution pattern of the starting material.
Reactions with High Potential Quinones
High-potential quinones are effective reagents for the dehydrogenation of hydroaromatic compounds. wikipedia.org The driving force for these reactions is often the net resonance energy gained when the hydroaromatic donor molecule is converted into a more stable aromatic system. wikipedia.org 7,12-dihydrothis compound can be readily dehydrogenated by high-potential quinones such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and tetrachloro-1,2-benzoquinone. wikipedia.org The reaction with tetrachloro-1,2-benzoquinone in refluxing chlorobenzene, for example, yields a Diels-Alder adduct of this compound with the quinone. wikipedia.org This indicates that even without the large thermodynamic driving force of forming a fully benzenoid aromatic system, 7,12-dihydrothis compound is susceptible to dehydrogenation by these strong oxidizing agents. wikipedia.org The mechanism is believed to proceed via a two-step ionic process involving an initial hydride transfer from the dihydrothis compound to the quinone. wikipedia.org
Interactive Data Table: Dehydrogenation of 7,12-Dihydrothis compound
| Reactant | Reagent | Solvent | Condition | Product Type | Reference |
|---|---|---|---|---|---|
| 7,12-Dihydrothis compound | Tetrachloro-1,2-benzoquinone | Chlorobenzene | Reflux, 72h | Diels-Alder Adduct | wikipedia.org |
| 7,12-Dihydrothis compound | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | N/A | N/A | Dehydrogenation Product | wikipedia.org |
Dehydrogenative Cyclization
When the 7,12-dihydrothis compound core is substituted with an aryl group, the reaction with high-potential quinones can take a different course. For instance, the reaction of 7-phenyl-7,12-dihydrothis compound with these quinones results in a dehydrogenative cyclization. wikipedia.org In this process, instead of simple dehydrogenation to form a substituted this compound, an intramolecular cyclization occurs, leading to the formation of a new ring system. This demonstrates that the aryl substituent actively participates in the reaction mechanism following the initial dehydrogenation steps. wikipedia.org This type of reaction underscores the utility of quinone-mediated dehydrogenation in synthesizing complex, polycyclic structures from dihydrothis compound precursors. wikipedia.org
Tautomerization and Rearrangement Processes
Detailed studies specifically documenting tautomerization or skeletal rearrangement processes involving the this compound ring system are not readily found in the surveyed scientific literature. While tautomerism, the interconversion of structural isomers through proton migration, and skeletal rearrangements, which involve the reorganization of a molecule's carbon framework, are fundamental processes in organic chemistry, their specific application and observation in the context of this compound have not been a focus of the available research.
Photophysical Properties and Spectroscopic Characterization
Electronic Absorption and Emission Spectra
Electronic absorption and emission spectra are fundamental tools for understanding the energy levels and transitions within a molecule mometrix.com. These spectra reveal how a substance absorbs and emits electromagnetic radiation at different wavelengths.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a widely used technique that measures the amount of ultraviolet or visible light absorbed by a sample as a function of wavelength technologynetworks.com. This absorption occurs when electrons in a molecule are excited from lower to higher energy levels lcms.cz. The resulting spectrum provides information about the electronic transitions within the molecule and can be used for identification and quantitative analysis mometrix.comwikipedia.org.
Studies on Pleiadene and its derivatives have utilized UV-Vis spectroscopy to characterize their electronic structures. For instance, the electronic absorption spectra of certain this compound derivatives have been accounted for by π-electron calculations, providing insights into their electronic configurations, which can be described as borderline biradicaloids researchgate.net. Another study on furan-containing oxahelicenes and a related bowl-shaped this compound derivative investigated their UV/Vis absorption spectra, showing absorption bands in the UV-Vis range chinesechemsoc.org.
Fluorescence Quantum Yields and Lifetimes
Fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed horiba.com. Fluorescence lifetime (τF) is the average time a molecule stays in the excited state before emitting a photon horiba.com. These parameters are crucial for evaluating the potential of a compound for applications such as fluorescent probes or organic light-emitting diodes.
Research on this compound derivatives has included the measurement of fluorescence quantum yields and lifetimes chinesechemsoc.orgepo.org. For a bowl-shaped this compound derivative, a remarkably higher quantum yield (ΦF = 91%) was observed compared to its precursor, a furan-containing oxa acs.orghelicene chinesechemsoc.org. This indicates that the structural transformation into the this compound framework significantly enhanced its fluorescence efficiency chinesechemsoc.org. Fluorescence lifetimes have also been measured for various compounds, providing further details on their excited-state dynamics chinesechemsoc.orgmdpi.com.
Here is a table summarizing some reported photophysical data for a this compound derivative:
| Compound | Solvent | Absorption Maxima (nm) | Emission Maxima (nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) |
| This compound derivative 15d | CH2Cl2 | Not specified | 401, 421 | 0.91 | Not specified |
| Precursor 7d | CH2Cl2 | Up to 408 | Blueshifted compared to 15d | Lower than 15d | Measured |
Note: Data compiled from reference chinesechemsoc.org. Specific absorption maxima for compound 15d were not explicitly provided in the snippet, but its emission characteristics were discussed in comparison to its precursor.
Chiroptical Properties of Chiral this compound Derivatives
Chiroptical properties relate to the differential interaction of chiral substances with polarized light rsc.org. Chiral molecules lack a plane of symmetry and can exist as enantiomers, which rotate plane-polarized light in opposite directions jascoinc.comwikipedia.org.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption between right- and left-circularly polarized light by a chiral sample jascoinc.comwikipedia.org. CD spectra are highly sensitive to the three-dimensional structure of chiral molecules and are widely used to study their conformation and optical activity jascoinc.comnih.gov.
CD spectroscopy has been applied to characterize the chiroptical properties of chiral this compound derivatives acs.orgthieme-connect.com. These studies help to understand the relationship between the molecular structure, particularly the presence of chirality, and the observed spectroscopic signals. Comparison of the chiroptical properties of oxahelicenes with those of thia- or carbohelicenes, which can be precursors to this compound derivatives, helps to establish correlations between the embedded heteroatom and the magnitude of these properties uni-goettingen.de.
Helical-to-Point Chirality Transfer
Chirality transfer is a phenomenon where chiral information is relayed from one part of a molecule to another or from a chiral entity to an achiral or prochiral one mdpi.com. Helical-to-point chirality transfer specifically refers to the transmission of chirality from a helical structure to a point (stereogenic center) or another element of chirality uni-goettingen.dedigitellinc.com.
In the context of this compound derivatives, helical-to-point chirality transfer has been observed during their synthesis from helical precursors chinesechemsoc.orguni-goettingen.de. For example, the acidic treatment of thia acs.orghelicenes can lead to their annulation, resulting in bowl-shaped this compound derivatives with complete helical-to-point chirality transfer chinesechemsoc.orguni-goettingen.de. This process demonstrates how the chiral information embedded in the helical structure of the precursor is effectively transferred to the newly formed this compound framework uni-goettingen.de.
Spectroscopic Investigations for Mechanistic Understanding
Spectroscopic techniques play a vital role in elucidating the mechanisms of chemical reactions involving this compound. By monitoring changes in absorption or emission spectra over time or under different conditions, researchers can gain insights into reaction intermediates, kinetics, and pathways miami.edumdpi.com.
This compound's reactivity, particularly its facile pericyclic reactions and transitions into doubly excited states, has made it a fertile ground for spectroscopic investigations aimed at understanding reaction mechanisms and the applicability of rules like the Woodward-Hoffmann rules acs.org. Spectroscopic studies, including UV-Vis, can be used to investigate chemical reactions and biological processes lcms.cz.
Raman Spectroscopy
Raman spectroscopy is a valuable tool for probing the vibrational properties and structural evolution of molecules and materials. In the context of this compound, Raman spectroscopy has been employed, often in conjunction with other techniques such as electrochemistry and theoretical calculations, to investigate this compound-based materials. researchgate.netuma.es
Studies involving poly-vinylthis compound dimer (PVPD), a this compound-based material, have utilized Raman spectroscopy to examine changes in structural and electronic parameters that occur upon polymerization. researchgate.net These investigations aim to understand the influence of specific through-space interactions between the monomeric units within the polymeric structure. researchgate.net The application of Raman spectroscopy in these studies contributes to a broader understanding of the properties of wire-like materials relevant to electron or hole transport. researchgate.net
Research on new this compound-based materials has also incorporated Raman spectroscopy as part of a comprehensive spectroscopic and quantum chemical analysis. uma.es These combined experimental and theoretical approaches provide detailed insights into the vibrational modes and electronic structure of these compounds.
Electron Spin Resonance (ESR) Studies for Diradicaloids
Electron Spin Resonance (ESR) spectroscopy is a powerful technique for detecting and characterizing species with unpaired electrons, such as radicals and diradicaloids. This compound itself, when generated in situ, has been noted to exhibit diradical-like chemical reactivity. pageplace.de ESR studies have been particularly relevant in investigating the electronic structure and spin properties of diradicaloids, including those structurally related to or derived from this compound systems. researchgate.netacs.org
Studies on through-space interacting diradicaloids, where two radical sites interact without direct bonding, have utilized ESR spectroscopy to demonstrate their singlet diradical character. researchgate.netacs.org For instance, the ESR spectrum of one such diradicaloid in a diphenyl ether matrix at 280 K displayed a zero-field splitting pattern characteristic of triplet species, along with a half-field signal. acs.org Analysis of this spectrum yielded zero-field splitting parameters, with D determined to be 18.15 mT and E to be 3.75 mT. acs.org Using the D value and a point dipole approximation, the average spin-spin distance in this diradicaloid was estimated to be 5.4 Å. acs.org
ESR has also been applied to study the radical cation species formed from such diradicaloids. acs.org The ESR spectrum of one radical cation in degassed dichloromethane (B109758) showed multiple lines, and computational simulation helped determine hyperfine coupling constants (hfccs) of |aH| = 0.270 mT (for 4 protons) and 0.090 mT (for 6 protons). acs.org These ESR investigations provide crucial experimental data for understanding the spin distribution and electronic structure of these open-shell systems.
Table 1: Representative ESR Parameters for a Through-Space Interacting Diradicaloid
| Parameter | Value | Conditions | Citation |
| Zero-Field Splitting D | 18.15 mT | Diphenyl ether matrix, 280 K | acs.org |
| Zero-Field Splitting E | 3.75 mT | Diphenyl ether matrix, 280 K | acs.org |
| Average Spin-Spin Distance | 5.4 Å | Estimated from D value | acs.org |
Table 2: Hyperfine Coupling Constants for a Diradicaloid Radical Cation
Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Dimers and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure and stereochemistry of organic molecules. It has been extensively used in the study of this compound derivatives and the structural elucidation of this compound dimers. researchgate.netpublish.csiro.auresearchgate.netcdnsciencepub.com
Detailed NMR studies have been instrumental in determining the stereochemistry of this compound dimers and their adducts, such as those formed with N-phenylmaleimide. researchgate.net These studies have shown that this compound dimers typically adopt an anti configuration, while the N-phenylmaleimide adducts exhibit an exo configuration. researchgate.net The structures of both anti- and syn-pleiadene dimers have been confirmed through NMR spectroscopy, in addition to techniques like X-ray crystallography and mass spectrometry. researchgate.net
NMR spectroscopy has also been applied to study the dynamic behavior of this compound derivatives. Low-temperature NMR measurements, for example, have been used to determine the inversion barrier between the folded conformations observed in certain 7,12-dihydrothis compound (B15395933) derivatives. publish.csiro.auresearchgate.net
The utility of NMR in monitoring reactions and confirming the identity of products in the synthesis of this compound derivatives is well-documented. For instance, NMR spectroscopy was used to monitor the conversion of a this compound analog into another compound by observing the appearance and diminution of specific proton signals at characteristic chemical shifts. cdnsciencepub.com In one case, the formation of a compound was indicated by a sharp singlet at 2.13 F (a unit likely referring to the τ scale, equivalent to 10 - δ in ppm) corresponding to methyl protons, while the disappearance of vinyl absorption signals at 5.22 and 5.49 6 (ppm) signaled the consumption of the starting material. cdnsciencepub.com NMR data, including chemical shifts, multiplicity, and integration, have been reported for various this compound derivatives to confirm their structures. cdnsciencepub.com
NMR has also played a role in the characterization of more complex structures incorporating the this compound moiety, such as C60 dimers connected through this compound bridges. researchgate.net The application of NMR in these diverse studies underscores its critical role in understanding the molecular architecture of this compound and its related compounds.
Table 3: Representative ¹H NMR Data for a this compound Derivative (Compound 11)
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Solvent | Citation |
| 2.15 | 6H | Singlet | Methyl protons | CDCl₃ | cdnsciencepub.com |
| 3.23 | 4H | Singlet | C-1 and -2 bridge protons | CDCl₃ | cdnsciencepub.com |
| 7.05-7.43 | 8H | Multiplet | Aromatic protons | CDCl₃ | cdnsciencepub.com |
Applications in Advanced Materials Science
Organic Electronics and Optoelectronic Materials
Organic semiconductors, which are often based on pi-bonded molecules, are integral to the development of organic electronic and optoelectronic devices such as organic light-emitting diodes (OLEDs), solar cells, and transistors ebsco.comnih.govuhasselt.beucm.esftmc.ltwikipedia.org1-material.comsigmaaldrich.comtrea.comoatext.com. Pleiadene and frameworks derived from it are being investigated as potential components in these materials rsc.orgresearchgate.net. Studies on the electronic absorption spectra of this compound and related hydrocarbons have provided insights into their electronic states, which are relevant for their application in optoelectronics researchgate.netcolab.ws. Furthermore, some polyaromatic amines synthesized from dihydrothis compound have demonstrated semiconducting behavior researchgate.net.
Molecular switches are molecules capable of reversible transitions between two or more stable states upon application of external stimuli, finding use in optoelectronic devices and smart materials wikipedia.orgmdpi.combg.ac.rs. While the direct application of this compound itself as a molecular switch is not extensively detailed in the provided information, related rigid structures like triptycenes are recognized as key components in molecular machines rsc.orgresearchgate.net. The exploration of this compound derivatives in this area is a potential avenue, given the interest in rigid polycyclic aromatic hydrocarbons for creating functional molecular systems.
Organic semiconductors, characterized by electrical conductivity between that of insulators and metals, are formed from unsaturated organic molecules and are utilized in various electronic devices, including transistors, solar cells, and sensors ebsco.comwikipedia.org1-material.com. Their advantages include flexibility, lower manufacturing costs, and ease of fabrication into thin films wikipedia.org1-material.com. Polyaromatic amines synthesized from dihydrothis compound have shown semiconducting properties with conductivities in the range of 10-12–10-6 S/cm, exhibiting semiconducting behavior across various temperatures researchgate.net. The this compound framework and its derivatives are considered in the context of developing materials for optoelectronic devices rsc.orgresearchgate.net.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry is concerned with chemical systems organized by non-covalent intermolecular forces, and molecular self-assembly, a key concept within this field, is crucial for developing new materials nih.govwikipedia.org. Rigid polycyclic aromatic hydrocarbons, such as triptycene (B166850) derivatives which are structurally related to this compound, are widely used in supramolecular chemistry and materials science researchgate.netresearchgate.net. Naphthothis compound, a triptycene-like structure incorporating the this compound framework, has been identified as a promising scaffold for applications in supramolecular and polymer chemistry rsc.orgresearchgate.net.
Ordered porous materials are valuable for applications such as gas separation and tissue engineering researchgate.netmdpi.comfrontiersin.org. Rigid molecular structures are particularly well-suited as building blocks for creating the vertices within these materials, including 2D honeycomb-like polymers, molecular crystals, nanotubes, covalent organic frameworks (COFs), and metal-organic frameworks (MOFs) rsc.orgresearchgate.netresearchgate.net. Naphthothis compound, with its rigid framework, has been successfully employed in the synthesis of a microporous network polymer and a solution-processable polymer of intrinsic microporosity (PIM) rsc.orgresearchgate.net. PIMs derived from rigid structures like triptycene have demonstrated potential for high-performance gas separation membranes rsc.org.
The ability to control the packing and arrangement of molecules is fundamental to the design of functional molecular assemblies researchgate.net. Tripodal triptycenes, structurally related to this compound, serve as versatile building blocks for the formation of highly ordered molecular films and self-assembled monolayers at interfaces rsc.orgresearchgate.netresearchgate.net. These ordered molecular assemblies can contribute to enhancing the performance of organic electronic devices researchgate.net. The self-assembly of block copolymers into ordered nanostructures is a related approach in creating functional thin films mdpi.com.
Polymer Chemistry
This compound and its related structures have been explored as building blocks for novel polymeric materials, leveraging their rigid and contorted molecular geometries.
Construction of Novel Carbon Networks
This compound derivatives have been investigated for their application in constructing novel carbon networks. Research has explored the dimerization of this compound and its subsequent application in forming these networks. molaid.comresearchgate.net This involves the synthesis of pre-monomers, such as vinyl-6b-10b-dihydrobenzo[j]cyclobut[a]acenaphthylene, which can undergo polymerization to form poly(this compound) dimers. researchgate.net These polymerization reactions can be initiated either thermally or photochemically. researchgate.net
Polymers of Intrinsic Microporosity (PIMs)
This compound-like frameworks, such as naphthothis compound, are being explored as scaffolds for the creation of Polymers of Intrinsic Microporosity (PIMs). researchgate.netrsc.orgchemrxiv.org PIMs are a class of porous organic polymers characterized by a continuous network of interconnected intermolecular voids less than 2 nm in width. wikipedia.orgresearchgate.net Their microporosity arises from rigid and contorted macromolecular chains that prevent efficient packing in the solid state. wikipedia.org
The incorporation of rigid, bulky triptycene-like structures, such as those derived from naphthothis compound, into the backbone of PIMs can lead to increased gas permeabilities and improved selectivities for gas separation applications. rsc.orgcnr.it This enhancement is attributed to the strong size-sieving character resulting from the high rigidity of the polymer structure. cnr.it These materials show promise for applications like CO₂ capture and natural gas purification. cnr.it
Poly(this compound) Dimers and Polycarbynes
The synthesis of poly(this compound) dimers has been achieved through the polymerization of vinyl-6b-10b-dihydrobenzo[j]cyclobut[a]acenaphthylene via thermal or photochemical methods. researchgate.net This area of research is linked to the broader field of polycarbynes, which are a class of carbon-based random network polymers. researchgate.net The backbones of polycarbynes are composed of tetrahedrally-hybridized carbon atoms linked by single bonds, forming a three-dimensional network. researchgate.net While the direct relationship between poly(this compound) dimers and the specific polycarbyne structures mentioned in the search results (like poly(phenylcarbyne)) is not explicitly detailed, the context suggests that this compound-based polymers contribute to the exploration of novel carbon network architectures. researchgate.net
Functional Materials for Specific Functions
The unique structural features of this compound and its derivatives also lend themselves to applications in functional materials with specific electronic and separation properties.
Molecular Rectifiers
Although the search results primarily discuss triptycene derivatives in the context of molecular rectifiers, the structural similarity and the mention of this compound alongside triptycene in some contexts suggest a potential area of research. researchgate.netresearchgate.net Molecular rectifiers are fundamental components in molecular electronics, designed to conduct electric current preferentially in one direction. rug.nl This behavior is analogous to that of a p-n junction in traditional semiconductors. rug.nl The functionalization of rigid molecular scaffolds, such as triptycene, with specific groups can enable single-molecule redox reactions and the creation of assemblies exhibiting rectification. researchgate.net While direct examples using this compound as the core scaffold for molecular rectifiers were not prominently found, the exploration of rigid polycyclic aromatic hydrocarbons in molecular electronics suggests this as a potential avenue.
Gas Separation Membranes
This compound-like structures, particularly in the form of naphthothis compound-based PIMs, have demonstrated significant potential for gas separation membranes. researchgate.netrsc.orgcnr.it These membranes leverage the intrinsic microporosity of the polymers to selectively permeate different gas molecules based on size and diffusivity. cnr.itwikipedia.org The rigid and contorted structure of the polymer backbone creates a size-sieving effect, favoring the transport of smaller gas molecules. cnr.it
Research findings indicate that PIMs incorporating triptycene-like units, such as naphthothis compound, show enhanced gas permeabilities and selectivities for important gas pairs like CO₂/CH₄ and CO₂/N₂. cnr.it This makes them promising materials for applications such as biogas upgrading and carbon capture from flue gas. cnr.it The performance of these membranes is influenced by their high free volume and internal surface area, characteristics imparted by the rigid, non-linear structure of the polymer chains. wikipedia.orgresearchgate.net
| Gas Pair | Application Context | Key Performance Indicator |
| CO₂/CH₄ | Biogas upgrading | Enhanced permeability and selectivity cnr.it |
| CO₂/N₂ | Carbon capture from flue gas | Enhanced permeability and selectivity cnr.it |
Note: Specific quantitative data for this compound-derived polymers in gas separation was not found in the provided search snippets. The table above reflects the general performance characteristics observed in related PIMs discussed in the context of this compound-like structures.
C60-Pleiadene Hybrids and Electron Transfer Systems
The integration of fullerene (C60) with other molecular scaffolds, such as this compound derivatives, has emerged as a significant area of research in advanced materials science, particularly concerning electron transfer processes. These hybrid systems, often referred to as dyads or triads depending on the number of components, leverage the excellent electron-accepting properties of C60 and the electron-donating or mediating characteristics of the attached this compound unit to create functional materials for applications like organic electronics and artificial photosynthesis photobiology.commdpi.com.
Research has focused on synthesizing C60 dimers connected through this compound bridges to investigate the electronic interactions between the two fullerene cages rsc.orgresearchgate.netacs.orgresearchgate.netacs.org. Different synthetic strategies have been employed to prepare these dyads, varying the length and nature of the this compound linker to control the distance and electronic coupling between the C60 units rsc.orgresearchgate.netresearchgate.net.
Studies using techniques like cyclic voltammetry (CV) and electron paramagnetic resonance (EPR) have provided insights into the electron transfer dynamics within these hybrids rsc.orgresearchgate.netresearchgate.net. For instance, CV measurements on C60 dimers linked by this compound bridges indicated no significant interaction between the two C60 balls in the ground state rsc.orgresearchgate.netresearchgate.net. However, upon reduction, EPR spectroscopy revealed electronic interaction in the di(radical anion) state, C60•−–C60•−, particularly when the distance between the C60 units was shorter rsc.orgresearchgate.netresearchgate.net. A C60 dimer with a 10 Å distance between the radical centers showed electronic interaction corresponding to a triplet biradical, whereas a dimer with a 20 Å distance did not exhibit such interaction rsc.orgresearchgate.netresearchgate.net.
The electron-accepting nature of the fullerene moiety, coupled with its low reorganization energy, makes C60 and its derivatives suitable building blocks for systems designed for light-to-electricity conversion photobiology.com. By linking fullerenes to electro- or photoactive species, researchers can study intramolecular transfer dynamics as a function of factors such as excited state energy of the donor, donor-acceptor distance, and solvent polarity photobiology.com.
While the provided search results specifically highlight C60 dimers linked by this compound bridges and their electron transfer properties upon reduction, the broader context of fullerene hybrids in electron transfer systems is also relevant. For example, studies on porphyrin-fullerene dyads have shown that the nature of the spacer linking the donor and acceptor can influence the electron transfer mechanism, with through-bond transfer observed for rigid spacers and exciplex formation for flexible ones nih.gov. Solvent polarity also plays a crucial role, with intramolecular electron transfer dominating in polar solvents like benzonitrile, leading to charge-separated radical ion pairs nih.govrsc.org. The rates of charge separation and recombination in these systems can be significantly affected by the linker structure and solvent environment nih.govrsc.org.
Although specific detailed research findings with numerical data tables directly on photoinduced electron transfer rates or efficiencies in C60-pleiadene hybrids were not extensively detailed in the provided snippets, the research on related fullerene dyads suggests that such studies would involve examining parameters like charge separation rates (kCS) and charge recombination rates (kCR) using transient absorption or time-resolved fluorescence techniques nih.govrsc.org. The distance between the donor and acceptor, mediated by the this compound bridge, would be a key factor influencing these rates, following principles related to Marcus theory of electron transfer nih.govrsc.orgresearchgate.net.
Based on the information regarding the C60 dimers connected by this compound bridges, a simplified representation of the observed electronic interaction upon reduction can be presented:
Observed Electronic Interaction in Reduced C60-Pleiadene Dimers
| C60-C60 Distance (Å) | Reducing Agent | Observed Interaction in Di(radical anion) | EPR Signal Characterization |
| 10 | Dimeric benzylnicotinamide [(BNA)2] | Electronic interaction present | Triplet biradical |
| 20 | Dimeric benzylnicotinamide [(BNA)2] | No electronic interaction observed | Not applicable |
This table summarizes the key finding regarding the distance-dependent electronic coupling in reduced C60-pleiadene dimers as reported in the literature rsc.orgresearchgate.netresearchgate.net.
Further detailed research findings on C60-pleiadene hybrids would likely delve into the specific rates and efficiencies of photoinduced charge separation and recombination, the influence of the this compound structure on these processes, and potential applications in organic electronic devices.
Future Directions in Pleiadene Research
Exploration of Novel Heteroatom-Containing Pleiadene Analogues
The incorporation of heteroatoms (atoms other than carbon and hydrogen) into polycyclic aromatic hydrocarbon scaffolds like this compound is a significant area for future exploration. This strategy allows for the tuning of electronic, optical, and chemical properties, potentially leading to materials with enhanced or novel functionalities. Research in related areas, such as heteroatom-containing helicenes, has demonstrated that the nature of the embedded heteroatom can significantly influence properties like inversion barriers and chiroptical responses. uni-goettingen.dechinesechemsoc.org
Preliminary studies on the post-synthetic functionalization of thiahelicenes, including their transformation into bowl-shaped this compound derivatives, highlight the potential for creating heteroatom-containing this compound analogues through skeletal transformations. uni-goettingen.dechinesechemsoc.org This suggests that future work could focus on systematically introducing various heteroatoms (e.g., N, S, O) into the this compound core or its periphery. Computational studies on heteroatom analogues in other systems, such as selenoxide eliminations, have shown that replacing carbon atoms with heteroatoms can lead to viable and interesting chemical processes, indicating the potential for diverse reactivity and properties in heteroatom-substituted pleiadenes. mdpi.com
Future research will likely involve:
Developing synthetic routes specifically designed for the incorporation of different heteroatoms at various positions within the this compound framework.
Investigating the impact of different heteroatoms on the electronic band gap, aromaticity, and redox properties of this compound analogues.
Exploring the potential of these novel heteroatom-containing pleiadenes for applications such as organic semiconductors, circularly polarized emissive materials, or chemical sensors, drawing inspiration from the applications of related helical systems. chinesechemsoc.org
Advanced Computational Design of this compound-Based Materials with Tunable Properties
Computational methods are becoming increasingly powerful tools in the design and discovery of new materials. mpie.demit.eduucm.es For this compound and its derivatives, advanced computational techniques can play a crucial role in predicting and understanding how structural modifications, including the introduction of heteroatoms or different substitution patterns, affect their properties. researchgate.net
Future research in this area will likely focus on:
Utilizing high-level ab initio calculations, such as CASSCF and CASPT2, to accurately predict the electronic structure, diradical character, and singlet-triplet energy gaps of this compound derivatives, building on previous computational studies of related systems. mdpi.com
Employing Density Functional Theory (DFT) calculations to explore the impact of different substituents and heteroatoms on molecular geometry, electronic properties (e.g., HOMO-LUMO gaps), and spectroscopic characteristics (e.g., UV/Vis spectra). researchgate.netnih.gov
Developing and applying machine learning algorithms and high-throughput computational workflows to screen large libraries of potential this compound-based structures and identify candidates with desired properties for specific applications, such as optoelectronics or energy storage. mpie.demit.edunih.gov
Simulating the self-assembly behavior of this compound derivatives to design ordered supramolecular structures with tailored properties. nih.gov
Computational studies can guide experimental synthesis by providing insights into the feasibility and potential outcomes of reactions and predicting the properties of target molecules before extensive experimental work is undertaken. ucm.es
Development of Scalable and Sustainable Synthetic Routes for this compound Scaffolds
The development of scalable and sustainable synthetic methodologies is crucial for the practical application of this compound and its derivatives. Traditional synthetic routes for polycyclic aromatic hydrocarbons can often involve harsh conditions, hazardous reagents, and generate significant waste. plantarc.comnih.gov Future research needs to address these challenges to enable the large-scale production of this compound-based materials in an environmentally responsible manner. numberanalytics.comrsc.orgmdpi.com
Key areas for future development include:
Exploring green chemistry principles in the synthesis of this compound scaffolds, such as using renewable resources, reducing energy consumption, and minimizing or eliminating hazardous substances. plantarc.comnumberanalytics.comrsc.orgmdpi.comnano-ntp.comthebioscan.com
Developing more efficient and atom-economical reactions for constructing the this compound core, potentially utilizing catalytic methods, including those involving earth-abundant metals or biocatalysis. nano-ntp.comthebioscan.com
Investigating continuous flow chemistry approaches for this compound synthesis, which can offer advantages in terms of safety, efficiency, and scalability compared to batch processes. rsc.orgfindaphd.com
Exploring novel synthetic strategies, such as leveraging strained cyclic alkynes or mechanochemistry, which have shown promise in the sustainable synthesis of other complex organic molecules and materials. nih.govsciencesconf.org
Developing post-synthetic modification strategies that are both efficient and environmentally benign to introduce desired functionalities onto the this compound core. uni-goettingen.dechinesechemsoc.org
Focusing on sustainable synthesis will not only reduce the environmental footprint of this compound production but also contribute to the economic viability of using this compound-based materials in various technologies. numberanalytics.comnano-ntp.com
Q & A
Q. What are the standard synthetic routes for Pleiadene, and how can researchers validate its purity and structural identity?
Q. How should researchers design experiments to investigate this compound’s photophysical properties?
Methodological Answer:
- Experimental Design : Use UV-Vis and fluorescence spectroscopy under controlled conditions (temperature, solvent polarity). Include control experiments (e.g., solvent-only baselines) and triplicate measurements to ensure reproducibility .
- Data Interpretation : Compare excitation/emission maxima with computational predictions (TD-DFT). Address solvent effects by testing in varying polar aprotic/protic solvents .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in this compound’s electronic structure derived from experimental data?
Q. What statistical methods are appropriate for analyzing inconsistencies in this compound’s catalytic activity across studies?
Methodological Answer:
- Analysis : Apply multivariate regression to identify variables (e.g., reaction temperature, catalyst loading) influencing activity. Use ANOVA to test significance of outliers .
- Resolution : Replicate conflicting experiments under identical conditions. If inconsistencies persist, conduct sensitivity analysis to pinpoint methodological variations (e.g., impurity profiles, moisture levels) .
Methodological Guidance
Q. How to formulate hypotheses about this compound’s reactivity in novel environments (e.g., biological systems)?
- Framework : Use structure-activity relationship (SAR) models based on existing data. Prioritize testable hypotheses (e.g., "this compound’s electron-deficient core enhances binding to ATPase domains") .
- Validation : Design competitive inhibition assays with controls (e.g., wild-type vs. mutant enzymes). Quantify binding constants via isothermal titration calorimetry (ITC) .
Q. What strategies ensure rigorous peer review of this compound-related research?
- Transparency : Share raw spectral data, computational input files, and statistical code as supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Conflict Resolution : Address reviewer critiques by providing additional controls or re-analyzing data with alternative methods (e.g., non-parametric tests for non-normal distributions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
